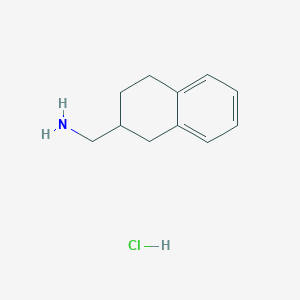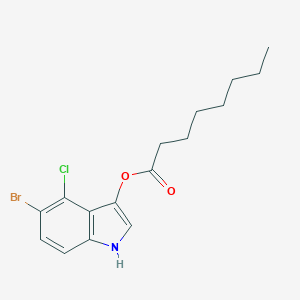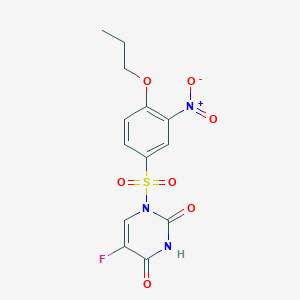
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((3-nitro-4-propoxyphenyl)sulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((3-nitro-4-propoxyphenyl)sulfonyl)- is a chemical compound that has gained attention in scientific research due to its potential applications in medicine.
Mechanism Of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((3-nitro-4-propoxyphenyl)sulfonyl)- is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical And Physiological Effects
Studies have shown that 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((3-nitro-4-propoxyphenyl)sulfonyl)- has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. The compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((3-nitro-4-propoxyphenyl)sulfonyl)- in lab experiments is its potential as a lead compound for drug development. However, one limitation is that the compound is relatively unstable and can degrade over time, making it difficult to work with.
Future Directions
There are several future directions for the study of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((3-nitro-4-propoxyphenyl)sulfonyl)-. One direction is the development of new drugs based on the compound's anticancer and antiviral properties. Another direction is the study of the compound's potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and its biochemical and physiological effects.
Synthesis Methods
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((3-nitro-4-propoxyphenyl)sulfonyl)- involves the reaction of 5-fluoro-1-(3-nitro-4-propoxyphenyl)sulfonyl)-1H-pyrimidine-2,4-dione with a suitable reagent. Several methods have been reported for the synthesis of this compound, including the use of sodium hydride, potassium carbonate, and tetrabutylammonium fluoride.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((3-nitro-4-propoxyphenyl)sulfonyl)- has been studied for its potential applications in medicine. It has been shown to have anticancer and antiviral properties, making it a promising candidate for the development of new drugs. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
128887-35-4 |
|---|---|
Product Name |
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-((3-nitro-4-propoxyphenyl)sulfonyl)- |
Molecular Formula |
C13H12FN3O7S |
Molecular Weight |
373.32 g/mol |
IUPAC Name |
5-fluoro-1-(3-nitro-4-propoxyphenyl)sulfonylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H12FN3O7S/c1-2-5-24-11-4-3-8(6-10(11)17(20)21)25(22,23)16-7-9(14)12(18)15-13(16)19/h3-4,6-7H,2,5H2,1H3,(H,15,18,19) |
InChI Key |
RCEHOLIATAHQOL-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F)[N+](=O)[O-] |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F)[N+](=O)[O-] |
Other CAS RN |
128887-35-4 |
synonyms |
5-fluoro-1-(3-nitro-4-propoxy-phenyl)sulfonyl-pyrimidine-2,4-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




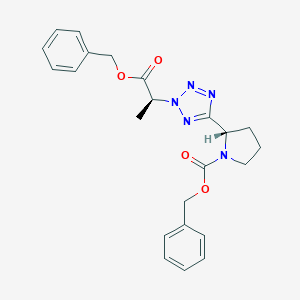
![5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B148760.png)
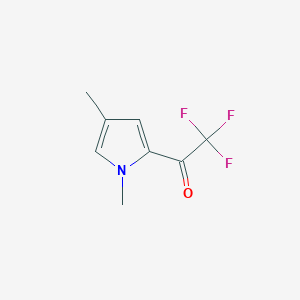

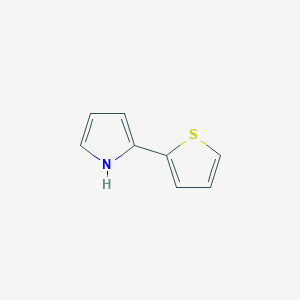
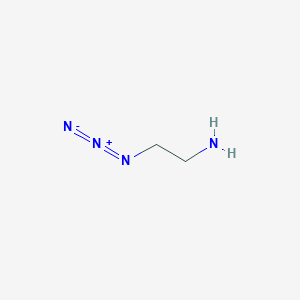

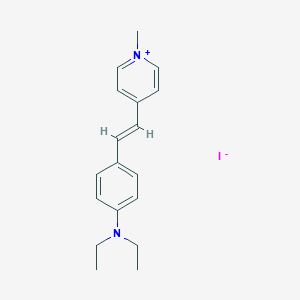
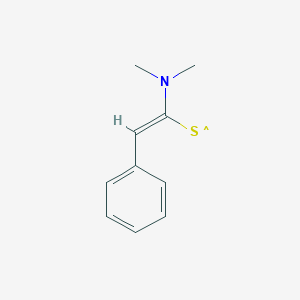

![(4S,5R)-4-Hydroxy-4-[(E)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one](/img/structure/B148801.png)
